molecular formula C10H15N3 B13686472 1-(2,4-Dimethylbenzyl)guanidine

1-(2,4-Dimethylbenzyl)guanidine

Cat. No.: B13686472
M. Wt: 177.25 g/mol
InChI Key: CHGFKTPQFXYCAN-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylbenzyl)guanidine is a derivative of guanidine, a compound known for its high basicity and ability to form hydrogen bonds. This compound features a benzyl group substituted with two methyl groups at the 2 and 4 positions, attached to a guanidine moiety. Guanidine derivatives are widely recognized for their diverse applications in various fields, including pharmaceuticals, organocatalysis, and materials science .

Preparation Methods

The synthesis of 1-(2,4-Dimethylbenzyl)guanidine typically involves the reaction of 2,4-dimethylbenzyl chloride with guanidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to achieve high yields .

Industrial production methods for guanidine derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(2,4-Dimethylbenzyl)guanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,4-Dimethylbenzyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylbenzyl)guanidine involves its interaction with specific molecular targets. Guanidine derivatives are known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes. This action is particularly relevant in the treatment of muscle weakness and fatigue associated with certain neuromuscular disorders .

Comparison with Similar Compounds

1-(2,4-Dimethylbenzyl)guanidine can be compared with other guanidine derivatives, such as:

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methyl]guanidine

InChI

InChI=1S/C10H15N3/c1-7-3-4-9(8(2)5-7)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13)

InChI Key

CHGFKTPQFXYCAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN=C(N)N)C

Origin of Product

United States

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